Technical Monograph: 2,9-Dibromo-1,10-phenanthroline
Technical Monograph: 2,9-Dibromo-1,10-phenanthroline
This technical guide is structured to serve as a primary reference for researchers utilizing 2,9-Dibromo-1,10-phenanthroline in coordination chemistry, supramolecular synthesis, and photophysical applications.
CAS: 39069-02-8 | Formula: C
Executive Summary
2,9-Dibromo-1,10-phenanthroline is a functionalized heterocyclic ligand critical to the fields of supramolecular chemistry and metallo-organic frameworks. Unlike its parent compound (1,10-phenanthroline), the introduction of bulky bromine atoms at the
Physicochemical Characterization
The following data aggregates experimental values and structural parameters essential for laboratory handling and characterization.
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| Appearance | Off-white to beige crystalline powder | Darkens upon light exposure (photosensitive). |
| Melting Point | >240 °C (Decomposition) | Literature values vary; often sublimes or decomposes before distinct melting. |
| Solubility (Good) | CH | Soluble in non-polar, halogenated solvents. |
| Solubility (Poor) | Water, Methanol, Hexanes | Hydrophobic character dominates due to Br substituents. |
| Crystal System | Orthorhombic | Space group |
| pKa | ~2.5 (Conjugate acid) | Significantly less basic than phenanthroline (pKa ~4.9) due to electron-withdrawing Br. |
Structural Identification (NMR Logic)
A common error in synthesizing this compound is incomplete halogenation. The purity must be validated via
-
Diagnostic Signal: The parent 1,10-phenanthroline displays a doublet at ~9.2 ppm (positions 2,9).
-
Validation: In 2,9-Dibromo-1,10-phenanthroline, this low-field signal must be absent .
-
Expected Pattern (CDCl
):- 8.2–8.3 ppm (d, 2H, H-4,7)
- 7.8–7.9 ppm (d, 2H, H-3,8)
- 7.7–7.8 ppm (s, 2H, H-5,6)
Synthetic Pathway & Purification Protocol
Direct bromination of phenanthroline is low-yielding and prone to over-bromination. The industry-standard "Expertise" route involves a transhalogenation of the dichloro-derivative or a stepwise PBr
Protocol: Transhalogenation from 2,9-Dichloro-1,10-phenanthroline
This method ensures high regioselectivity and minimizes the formation of 3-bromo impurities.
Reagents:
-
Hydrobromic Acid (33% in Acetic Acid)[6]
-
Acetic Anhydride (Scavenger)
Step-by-Step Methodology:
-
Charge: In a pressure tube (Ace pressure vessel), suspend 1.0 eq of 2,9-Dichloro-1,10-phenanthroline in HBr/AcOH (approx. 10 mL per gram of precursor).
-
Activation: Add 0.5 mL of acetic anhydride to scavenge residual water, ensuring anhydrous conditions which drive the equilibrium toward the bromide.
-
Reaction: Seal the vessel and heat to 85–90 °C for 24 hours . (Caution: High pressure).
-
Quench: Cool to room temperature. Pour the mixture onto crushed ice/water. Neutralize carefully with NaOH or NH
OH to pH ~8. -
Extraction: Extract the precipitate with Dichloromethane (DCM) (3x).
-
Purification (Critical): The crude solid often contains traces of mono-bromo/mono-chloro species.
-
Recrystallization:[7] Dissolve in boiling Chlorobenzene or Toluene . Filter hot to remove insolubles. Allow to cool slowly to 4 °C.
-
Yield: Light beige needles.
-
Visualization: Synthesis & Purification Workflow
Figure 1: Optimized workflow for converting dichloro-phenanthroline to the dibromo-analog, emphasizing the critical recrystallization step.
Application Context: Steric Control
The physical properties of 2,9-Dibromo-1,10-phenanthroline are directly responsible for its unique coordination chemistry.
The "Blocking" Mechanism
In standard phenanthroline chemistry, the nitrogen lone pairs coordinate to metal centers (e.g., Fe
-
Octahedral Destabilization: The bulky bromines clash if three ligands attempt to bind a single metal center, effectively preventing the formation of
complexes. -
Tetrahedral Stabilization: The ligand favors bis-coordination with metals like Cu(I) (
configuration), forming stable complexes. This property is the foundation of Sauvage’s topology (catenanes).
Visualization: Coordination Logic
Figure 2: Logical flow demonstrating why 2,9-substitution favors Tetrahedral (Cu) over Octahedral (Fe) coordination.
References
-
Guidechem. (2024). 2,9-Dibromo-1,10-phenanthroline Chemical Properties and CAS Data.Link
-
ChemicalBook. (2025).[8][9] Physical Properties and Safety Data for CAS 39069-02-8.[1]Link
-
IOSR Journal of Applied Chemistry. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.[6] (Describes transhalogenation protocols relevant to this class). Link
-
PubChem. (2025).[8] Compound Summary: 2,9-Dibromo-1,10-phenanthroline.[1][8][2][3][4] National Library of Medicine. Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. 2,9-Dichloro-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. 2,9-Dibromo-1,10-phenanthroline | C12H6Br2N2 | CID 15448099 - PubChem [pubchem.ncbi.nlm.nih.gov]
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